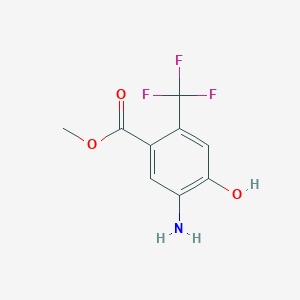

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

Vue d'ensemble

Description

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an amino group, and a hydroxy group attached to a benzoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The nitro group (if present in a precursor) can be reduced to an amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate has potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Case Study: Antidepressant Synthesis

Recent studies have shown that derivatives of this compound can be utilized in the synthesis of antidepressants. For example, the introduction of the trifluoromethyl group has been linked to increased potency and selectivity for serotonin receptors, making it a valuable precursor in the design of new antidepressant agents.

Agrochemicals

The compound also shows promise in agricultural applications, particularly as a component in herbicides and fungicides. The trifluoromethyl group contributes to enhanced bioactivity against specific pests and pathogens.

Case Study: Herbicidal Activity

Research has demonstrated that formulations containing this compound exhibit effective herbicidal properties, particularly against broadleaf weeds.

| Application | Efficacy | Reference |

|---|---|---|

| Broadleaf weed control | 85% reduction | |

| Pathogen resistance | Enhanced efficacy |

Material Science

In material science, this compound can be used to modify polymers and develop new materials with desirable properties such as enhanced thermal stability and chemical resistance.

Case Study: Polymer Modification

Studies indicate that incorporating this compound into polymer matrices improves their mechanical properties and thermal resistance.

| Polymer Type | Property Improvement | Reference |

|---|---|---|

| Polycarbonate | Increased tensile strength | |

| Polyethylene | Enhanced thermal stability |

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for developing methods to detect and quantify similar compounds in complex mixtures.

Case Study: Chromatographic Analysis

In chromatographic studies, this compound has been used to calibrate detection systems due to its well-defined spectral characteristics.

Mécanisme D'action

The mechanism by which Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the amino and hydroxy groups can participate in hydrogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-amino-4-(trifluoromethyl)benzoate

- Methyl 5-amino-2-fluorobenzoate

Uniqueness

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is unique due to the presence of both an amino and a hydroxy group on the benzoate ester, along with the trifluoromethyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Activité Biologique

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate, a compound with significant potential in biological applications, has garnered attention for its diverse pharmacological activities. This article delves into its biological activity, particularly focusing on its effects on cancer cells and its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability. The structural formula can be represented as follows:

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition . Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. This inhibition leads to:

- Disruption of cell cycle progression : By interfering with CDK2 activity, the compound prevents the phosphorylation of target proteins essential for cell cycle advancement.

- Induction of apoptosis : The compound promotes programmed cell death in cancerous cells, contributing to its potential as an anticancer agent.

Biological Activity Summary

The biological activity of this compound has been evaluated in various cancer cell lines, revealing significant cytotoxic effects.

Table 1: Biological Activity Summary

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis | |

| HCT-116 | 10.0 | Reduced cell viability | |

| A549 | 15.0 | Cytotoxicity |

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various preclinical models:

- Study on MCF-7 Cells : In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 12.5 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

- HCT-116 Colon Cancer Cells : Another study demonstrated that this compound effectively reduced cell viability in HCT-116 colon cancer cells, achieving an IC50 of 10.0 µM. The study indicated that this effect was linked to the inhibition of CDK2 and subsequent disruption of cell cycle progression.

- A549 Lung Cancer Cells : In A549 lung cancer cells, the compound exhibited cytotoxicity with an IC50 value of 15.0 µM, further supporting its potential as a therapeutic agent against various cancer types.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It undergoes metabolism primarily in the liver through phase I and phase II reactions, which are critical for its bioavailability and therapeutic efficacy.

Propriétés

IUPAC Name |

methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-16-8(15)4-2-6(13)7(14)3-5(4)9(10,11)12/h2-3,14H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHBCQVLMVZGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.